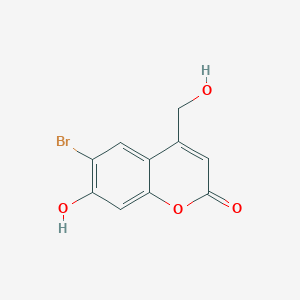

6-bromo-7-hydroxy-4-(hydroxymethyl)-2H-chromen-2-one

Descripción general

Descripción

6-Bromo-7-hydroxy-4-(hydroxymethyl)-2H-chromen-2-one is a derivative of coumarin, a class of compounds known for their diverse biological activities. Coumarins are naturally occurring lactones first derived from Tonka beans in 1820

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-7-hydroxy-4-(hydroxymethyl)-2H-chromen-2-one typically involves the bromination of 7-hydroxy-4-(hydroxymethyl)coumarin. One reported method involves the reaction of 7-hydroxy-4-(hydroxymethyl)coumarin with bromine in the presence of a suitable solvent . The reaction is carried out under reflux conditions to ensure complete bromination.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Análisis De Reacciones Químicas

Types of Reactions

6-Bromo-7-hydroxy-4-(hydroxymethyl)-2H-chromen-2-one can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

Reduction: The bromine atom can be reduced to form the corresponding hydrogen derivative.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

Oxidation: Products include 6-bromo-7-hydroxy-4-formyl-2H-chromen-2-one.

Reduction: Products include 7-hydroxy-4-(hydroxymethyl)-2H-chromen-2-one.

Substitution: Products vary depending on the nucleophile used, such as 6-azido-7-hydroxy-4-(hydroxymethyl)-2H-chromen-2-one.

Aplicaciones Científicas De Investigación

Photodynamic Therapy

Photodynamic therapy (PDT) utilizes photosensitizing agents that produce reactive oxygen species upon light activation. 6-Bromo-7-hydroxy-4-(hydroxymethyl)-2H-chromen-2-one has shown potential as a photosensitizer in targeting and treating cancer cells effectively. Its stability and ability to generate singlet oxygen make it a candidate for further exploration in cancer treatment protocols .

Fluorescent Probes

The compound is widely employed as a fluorescent probe in biochemical assays. Its unique structural properties allow researchers to visualize cellular processes and interactions with high sensitivity. This capability is crucial for studying dynamic biological systems and understanding complex cellular mechanisms .

Antioxidant Studies

In the realm of antioxidant research , this compound serves as a model compound to investigate the protective effects of various substances against oxidative stress. Studies have demonstrated its potential to mitigate oxidative damage in cellular systems, providing insights into the development of antioxidant therapies .

Drug Development

The compound is explored within pharmaceutical research for its therapeutic effects, particularly concerning inflammation and cancer-related conditions. Various derivatives of this compound have been synthesized and tested for their cytotoxicity against different cancer cell lines, including gastric carcinoma (HSC-39) and colon carcinoma (Caco-2) cells. Notably, some derivatives exhibited promising antiproliferative activity, suggesting potential pathways for drug development .

Analytical Chemistry

In analytical chemistry , this compound is utilized as a standard for detecting and quantifying other substances. It provides reliable calibration standards in various assays, enhancing the accuracy of analytical methods used in laboratory settings .

Biological Research

The compound plays a significant role in biological research , particularly in studies focusing on enzyme activity and metabolic pathways. By elucidating the roles of specific enzymes in biological systems, researchers can better understand metabolic processes and develop targeted interventions for various diseases .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Photodynamic Therapy | Used as a photosensitizer to target cancer cells effectively |

| Fluorescent Probes | Enables visualization of cellular processes with high sensitivity |

| Antioxidant Studies | Investigates protective effects against oxidative stress |

| Drug Development | Explored for therapeutic effects; potential antiproliferative agents synthesized |

| Analytical Chemistry | Serves as a standard for detection and quantification in assays |

| Biological Research | Aids in understanding enzyme activity and metabolic pathways |

Case Studies and Research Findings

Recent studies highlight the compound's effectiveness against specific cancer cell lines:

- Antitumor Activity : A study reported that derivatives of this compound exhibited significant cytotoxicity against liver carcinoma (HEPG2) with IC50 values ranging from 2.70 µM to 17.40 µM across various derivatives .

- Synthesis of New Heterocycles : Research focused on synthesizing new heterocycles from this compound demonstrated its versatility in creating potentially therapeutic agents with varied biological activities .

- Fluorescent Probing Applications : The compound's fluorescent properties have been leveraged to study protein interactions and cellular dynamics, providing critical insights into cellular behavior under different conditions .

Mecanismo De Acción

The mechanism of action of 6-bromo-7-hydroxy-4-(hydroxymethyl)-2H-chromen-2-one is not fully elucidated. its biological effects are likely mediated through interactions with cellular proteins and enzymes. The bromine and hydroxyl groups may facilitate binding to specific molecular targets, leading to alterations in cellular pathways and functions.

Comparación Con Compuestos Similares

Similar Compounds

7-Hydroxy-4-(hydroxymethyl)-2H-chromen-2-one: Lacks the bromine substitution, resulting in different chemical reactivity and biological activity.

6-Bromo-4-methyl-7-hydroxy-2H-chromen-2-one: Similar structure but with a methyl group instead of a hydroxymethyl group, affecting its solubility and reactivity.

Actividad Biológica

6-Bromo-7-hydroxy-4-(hydroxymethyl)-2H-chromen-2-one, commonly referred to as 6-bromo-7-hydroxycoumarin, is a compound of significant interest in the field of biological research due to its diverse therapeutic potential. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H9BrO4, with a molecular weight of approximately 273.08 g/mol. It features a bromine atom at the sixth position, a hydroxyl group at the seventh position, and a hydroxymethyl group at the fourth position of the chromen-2-one ring. This unique structure contributes to its stability and reactivity compared to other coumarins.

Research indicates that this compound exhibits several biological activities:

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in metabolic pathways, suggesting potential applications in drug design for conditions such as cancer and inflammation .

- Antioxidant Activity : It serves as a model compound in studies investigating antioxidant properties, helping to protect cells from oxidative stress .

- Photochemical Applications : The compound is utilized in creating "caged" ceramides—inactive forms that can be activated by light to study ceramide bioactivity, which plays a crucial role in cellular processes like differentiation and apoptosis.

Biological Activities

The following table summarizes the biological activities associated with this compound:

Study on Ceramide Bioactivity

A notable study synthesized a "caged" ceramide using this compound. This approach allowed researchers to control the activation of ceramides with light, facilitating detailed studies on their biological roles. The successful synthesis demonstrated the compound's utility in assessing ceramide bioactivity, which is pivotal for understanding cell fate decisions.

Antitumor Activity

In vitro studies have indicated that coumarin derivatives exhibit antitumor properties. For instance, compounds structurally related to this compound have been tested for their cytotoxic effects on various cancer cell lines. These studies reveal that certain derivatives can induce apoptosis through mechanisms involving cell cycle arrest and modulation of tumor-suppressor proteins like p53 .

Antimicrobial Properties

Research has also highlighted the antimicrobial potential of coumarin derivatives, including this compound. Its ability to interact with bacterial enzymes suggests applications in developing new antimicrobial agents .

Propiedades

IUPAC Name |

6-bromo-7-hydroxy-4-(hydroxymethyl)chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrO4/c11-7-2-6-5(4-12)1-10(14)15-9(6)3-8(7)13/h1-3,12-13H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIDQAAJTECOGEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=CC(=C(C=C2OC1=O)O)Br)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40593502 | |

| Record name | 6-Bromo-7-hydroxy-4-(hydroxymethyl)-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40593502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

223420-41-5 | |

| Record name | 6-Bromo-7-hydroxy-4-(hydroxymethyl)-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40593502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.